N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c1-2-19(17-8-4-3-5-9-17)23(31)26-12-13-30-22-20(14-28-30)24(32)29(16-27-22)15-18-10-6-7-11-21(18)25/h3-11,14,16,19H,2,12-13,15H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGCKIMHTKLULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with various substituents that may influence its biological activity. Its molecular formula is , with a molecular weight of approximately 437.5 g/mol. The presence of a fluorobenzyl group is significant for enhancing metabolic stability and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C22H20FN5O2 |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 922010-39-7 |
| Structural Features | Pyrazolo[3,4-d]pyrimidine core with fluorobenzyl substitution |
The biological activity of this compound may be attributed to its interaction with various molecular targets:
1. Kinase Inhibition:
Compounds with a pyrazolo[3,4-d]pyrimidine scaffold often exhibit inhibitory activity against specific kinases, which are crucial in cancer therapy. Studies indicate that compounds similar to this one can inhibit polo-like kinase 1 (Plk1), a target involved in cell cycle regulation and mitosis .
2. COX Enzyme Inhibition:
Research shows that derivatives of pyrazolo compounds have anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. For instance, some studies reported IC50 values as low as 0.011 μM for COX-II inhibition .
3. Soluble Guanylate Cyclase (sGC) Activation:
Another proposed mechanism involves the stimulation of sGC, leading to increased levels of cyclic guanosine monophosphate (cGMP), which mediates vasorelaxation and smooth muscle proliferation inhibition .
Biological Activity
The biological activities associated with N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide include:
1. Anticancer Activity:
Studies have shown that compounds in this class can reduce tumor mass in various cancer models by targeting Plk1 and other kinases involved in cell proliferation .
2. Anti-inflammatory Effects:
The compound exhibits potential anti-inflammatory activity through COX inhibition, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
3. Cardiovascular Effects:
By activating sGC and increasing cGMP levels, the compound may contribute to vascular relaxation and improved cardiac function, presenting potential therapeutic applications in cardiovascular diseases .
Case Studies
Several studies have been conducted to evaluate the efficacy of compounds similar to N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide:
Study 1: Inhibition of Plk1
A study identified several inhibitors targeting the polo-box domain of Plk1 with enhanced selectivity and potency compared to existing therapies . The findings suggest that modifying the pyrazolo scaffold can yield compounds with improved anticancer properties.
Study 2: COX Inhibition
Research on pyrazole derivatives indicated significant anti-inflammatory effects with IC50 values demonstrating potent COX-II inhibition . This suggests that the compound could serve as a lead for developing new anti-inflammatory agents.
Comparison with Similar Compounds
Trifluoromethyl Substitution ()
The compound N-(2-{4-oxo-5-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide replaces the 2-fluorobenzyl group with a 3-(trifluoromethyl)benzyl group.
- Molecular Formula : C₁₉H₂₀F₃N₅O₂
- Molecular Weight : 407.4 g/mol
- The absence of a phenyl group in the butanamide side chain reduces lipophilicity (ClogP estimated ~3.2 vs. ~4.0 for the target compound) .
3-Fluorobenzyl Substitution ()
The compound N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide () and (Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide () feature a 3-fluorobenzyl group.
- Molecular Formulas :
- ’s but-2-enamide side chain introduces a double bond, which could restrict conformational flexibility compared to the target compound’s saturated butanamide chain .
Modifications to the Amide Side Chain
Ethoxybenzamide Substituent ()
The compound 2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide replaces the 2-phenylbutanamide with a 2-ethoxybenzamide group.
Branched Alkyl Chains ()
The compound N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide features a branched 2-propylpentanamide side chain.
- Molecular Formula : C₂₂H₂₈FN₅O₂
- Molecular Weight : 413.5 g/mol
- Key Differences :
Structural and Physicochemical Trends
Q & A
Basic Question: How can I optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer:
Optimization involves systematic screening of reaction parameters using Design of Experiments (DoE) . For example, varying temperature, solvent polarity (e.g., DMF vs. THF), and catalyst ratios while monitoring intermediates via HPLC or TLC . Evidence from pyrazolo-pyrimidine analogs suggests that microwave-assisted synthesis reduces reaction time and improves regioselectivity . Statistical tools like response surface methodology (RSM) can identify critical factors affecting yield, as demonstrated in benzamide derivative syntheses .
Basic Question: What spectroscopic and crystallographic techniques are recommended for structural characterization?
Methodological Answer:
- X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen bonding patterns. For example, pyrazolo-pyrimidine analogs require high-resolution data (≤ 0.8 Å) to confirm tautomeric forms .
- Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to detect NH protons and fluorobenzyl substituents. FT-IR (1700–1650 cm⁻¹) confirms carbonyl groups. HRMS (ESI+) validates molecular ion peaks .
Advanced Question: How should I resolve contradictions between computational predictions and experimental data (e.g., binding affinity vs. activity)?
Methodological Answer:
- Re-evaluate computational models : Ensure DFT calculations (e.g., B3LYP/6-31G*) account for solvent effects and protonation states.
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding constants or surface plasmon resonance (SPR) for kinetic analysis.
- Crystallographic refinement : Use SHELX to resolve ligand-protein interactions if structural data conflicts with activity .
Advanced Question: What strategies are effective for optimizing reaction conditions in complex heterocyclic systems?
Methodological Answer:
- Quantum chemical calculations : Use Gaussian or ORCA to predict transition states and intermediates, as applied in pyrazolo-pyrimidine syntheses .
- High-throughput screening : Test >50 solvent/catalyst combinations using automated platforms. For example, Pd(OAc)₂/ligand systems improved coupling efficiency in similar benzamide derivatives .
- In situ monitoring : Raman spectroscopy tracks reaction progress in real time .
Advanced Question: How can I address challenges in crystallographic refinement of this compound?
Methodological Answer:
- Disorder modeling : Use SHELXL ’s PART and SIMU commands to model disordered fluorobenzyl groups.
- Twinning detection : Apply TWINLAW in SHELXL for non-merohedral twinning common in pyrazolo-pyrimidines .
- Hydrogen bonding networks : Refine using DFIX restraints based on similar structures (e.g., J. Chem. Crystallogr. 40, 1188–1194) .
Advanced Question: How can I establish structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
- Systematic substitution : Modify the 2-fluorobenzyl or phenylbutanamide groups. Test analogs via enzyme inhibition assays (e.g., IC₅₀ measurements).
- Docking studies : Use AutoDock Vina with crystallographic protein structures (e.g., kinase domains) to predict binding modes.
- QSAR modeling : Combine biological data with MOPAC -derived descriptors (e.g., logP, polar surface area) .
Basic Question: What methods are suitable for analyzing the compound’s fluorescence properties?
Methodological Answer:
- Spectrofluorometry : Measure emission spectra (λ_ex = 280–320 nm) in solvents of varying polarity (e.g., ethanol, DCM) to assess solventochromic effects.
- Quantum yield calculation : Use quinine sulfate as a reference standard .
- pH-dependent studies : Monitor fluorescence intensity at pH 3–10 to identify protonation-sensitive moieties .
Advanced Question: How can I resolve stereochemical ambiguities in derivatives of this compound?
Methodological Answer:
- Chiral chromatography : Use HPLC with a Chiralpak AD-H column and hexane/isopropanol gradients.
- VCD spectroscopy : Compare experimental and computed vibrational circular dichroism spectra for absolute configuration .
- Crystallographic anomalous dispersion : Collect data at λ = 0.710 Å (Mo-Kα) to resolve chiral centers .
Advanced Question: What computational approaches validate synthetic feasibility for novel derivatives?
Methodological Answer:
- Retrosynthetic analysis : Apply Synthia or AiZynthFinder to propose viable routes.
- Reaction feasibility : Simulate energy profiles using DFT (e.g., transition state for SNAr reactions).
- MD simulations : Assess solubility and stability in aqueous/organic mixtures via GROMACS .
Basic Question: How should I interpret mass spectrometry fragmentation patterns?
Methodological Answer:
- Isotopic patterns : Fluorine (¹⁹F) and sulfur (³²S) isotopes aid in peak assignment.
- Fragmentation pathways : Use MassFrontier to simulate cleavage (e.g., loss of C₆H₅CO or fluorobenzyl groups).
- HRMS validation : Match observed [M+H]⁺ ions to theoretical m/z (± 2 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
